7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one
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Overview
Description
7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one is a chemical compound with the molecular formula C16H12O4 and a molecular weight of 268.272 g/mol . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4H-chromen-4-one with 8-methyl-3-phenoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted chromen-4-one derivatives .
Scientific Research Applications
7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities, including its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one: Similar in structure but with a phenyl group instead of a phenoxy group.
7-hydroxy-8-methyl-4-phenylchromen-2-one: Another chromen-4-one derivative with a different substitution pattern.
6-ethyl-7-hydroxy-3-phenoxy-chromen-4-one: Similar structure with an ethyl group at the 6-position.
Uniqueness
7-hydroxy-8-methyl-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group enhances its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-hydroxy-8-methyl-3-phenoxychromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-10-13(17)8-7-12-15(18)14(9-19-16(10)12)20-11-5-3-2-4-6-11/h2-9,17H,1H3 |
InChI Key |
LKXDFZSJWKPGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3)O |
Origin of Product |
United States |
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